molecular formula C11H10N4O B5760397 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile

カタログ番号 B5760397
分子量: 214.22 g/mol
InChIキー: KUDZHVQDCPCUOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile selectively binds to and inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. Moreover, this compound has been shown to induce apoptosis in B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. In addition, this compound has high selectivity for BTK, with minimal off-target effects on other kinases. In animal models, this compound has demonstrated good pharmacokinetic properties, with high oral bioavailability and long half-life. This compound has also been shown to have favorable safety and tolerability profiles in clinical trials.

実験室実験の利点と制限

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has several advantages as a research tool for studying B-cell biology and disease. Its high potency and selectivity for BTK make it a valuable tool for investigating the role of BTK in B-cell signaling and function. Moreover, this compound has shown promise as a therapeutic agent for B-cell malignancies and autoimmune diseases, making it a potential candidate for drug development. However, the high cost of this compound and the limited availability of the compound may limit its use in some research settings.

将来の方向性

There are several future directions for research on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile and its potential therapeutic applications. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies, such as the combination of this compound with other kinase inhibitors or immune checkpoint inhibitors. Another area of focus is the investigation of this compound in other autoimmune and inflammatory diseases, such as multiple sclerosis and psoriasis. Moreover, further studies are needed to elucidate the mechanisms of resistance to this compound and to identify biomarkers that predict response to treatment.

合成法

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile involves several steps, including the condensation of 2-chloroethyl ether with 1H-1,2,4-triazole, followed by the reaction of the resulting compound with 2-fluorobenzonitrile. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

科学的研究の応用

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.

特性

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-7-10-3-1-2-4-11(10)16-6-5-15-9-13-8-14-15/h1-4,8-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDZHVQDCPCUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。